1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-
Description
1-Azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) derivatives are bicyclic compounds with a rigid scaffold that have garnered interest in medicinal chemistry and materials science. The compound 1-azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- features a 4-methoxy-substituted benzylidene group conjugated to the quinuclidinone core via a double bond. This structural motif is associated with electronic and steric properties that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCCLZXEXPYXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369743 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52407-93-9 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1-Azabicyclo[2.2.2]octan-3-one with 4-methoxybenzaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- Polarity and Solubility : The 4-methoxy group in the target compound introduces polarity, likely enhancing aqueous solubility compared to the unsubstituted phenyl analog . However, it is less polar than the 3,4-dimethoxy derivative .
- pKa and Stability: Quinuclidinone derivatives typically exhibit weakly basic properties (pKa ~4–5) . The methoxy group may slightly increase basicity by resonance donation, though experimental data are needed.
Structural and Crystallographic Insights
- Double-Bond Geometry: The Z-configuration is prevalent in arylidene-quinuclidinones, as confirmed by X-ray studies .
- Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O) and π-π stacking are critical for crystal packing, which may influence formulation stability .
Biological Activity
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a nitrogen atom within its structure and incorporates a methoxy-substituted phenyl group, which enhances its chemical versatility and potential reactivity. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.
- Molecular Formula : C15H17NO2
- Molecular Weight : 245.31 g/mol
- CAS Registry Number : 52407-93-9
- IUPAC Name : 2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Structural Characteristics
The compound's structure can be represented as follows:
This structure contributes to its unique pharmacological properties, particularly in interactions with biological targets.
Pharmacological Potential
Research indicates that 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- exhibits significant pharmacological properties, particularly in the context of central nervous system (CNS) effects and analgesic activities. The presence of the methoxy group enhances lipophilicity, potentially influencing its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which leads to various biological effects. Interaction studies suggest that this compound may engage with neurotransmitter systems, indicating possible applications in treating neurological disorders or pain management.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Azabicyclo[2.2.2]octan-4-amine | Nitrogen-containing bicyclic structure | Diverse chemistry; potential for drug development |
| Quinuclidin-3-one | Bicyclic structure with different substituents | Potential analgesic effects; similar pharmacological interest |
The unique substitution pattern and bicyclic structure of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- confer distinct pharmacological properties compared to other azabicyclic compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- CNS Activity : Research has shown that derivatives of azabicyclo compounds can exhibit CNS depressant effects, suggesting potential use as anxiolytics or sedatives.
- Analgesic Effects : A study demonstrated that compounds similar to 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- possess analgesic properties, indicating their potential for pain management therapies.
- Neurotransmitter Interaction : Investigations into the interaction of this compound with neurotransmitter receptors have revealed promising results for treating conditions such as depression and anxiety disorders.
Summary of Findings
The biological activity of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- highlights its potential as a therapeutic agent:
- CNS Effects : Potential anxiolytic and sedative properties.
- Pain Management : Demonstrated analgesic effects.
- Neurotransmitter Modulation : Interaction with key neurotransmitter systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
